4-bromo-2-(trifluoromethyl)-1H-pyrrole
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Overview
Description
4-Bromo-2-trifluoromethyl-1H-pyrrole is a heterocyclic compound that features a pyrrole ring substituted with bromine and trifluoromethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-trifluoromethyl-1H-pyrrole typically involves the reaction of a pyrrole derivative with bromine and trifluoromethylating agents. One common method involves the bromination of 2-trifluoromethylpyrrole using bromine in the presence of a suitable solvent, such as dichloromethane, under controlled temperature conditions . Another approach involves the use of trifluoromethylating reagents, such as trifluoromethyl iodide, in the presence of a base like potassium carbonate .
Industrial Production Methods
Industrial production of 4-Bromo-2-trifluoromethyl-1H-pyrrole may involve large-scale bromination and trifluoromethylation processes. These processes are optimized for high yield and purity, often employing continuous flow reactors and automated systems to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
4-Bromo-2-trifluoromethyl-1H-pyrrole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions with boronic acids to form carbon-carbon bonds.
Common Reagents and Conditions
Bromination: Bromine in dichloromethane.
Trifluoromethylation: Trifluoromethyl iodide with potassium carbonate.
Suzuki-Miyaura Coupling: Palladium catalysts with boronic acids.
Major Products Formed
Substituted Pyrroles: Formed by nucleophilic substitution reactions.
Coupled Products: Formed by Suzuki-Miyaura coupling reactions.
Scientific Research Applications
4-Bromo-2-trifluoromethyl-1H-pyrrole has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-Bromo-2-trifluoromethyl-1H-pyrrole involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects . The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
4-Bromo-2-trifluoromethyl-1H-pyrrole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its trifluoromethyl group enhances its lipophilicity and metabolic stability, making it a valuable compound in various research and industrial applications .
Properties
IUPAC Name |
4-bromo-2-(trifluoromethyl)-1H-pyrrole |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3BrF3N/c6-3-1-4(10-2-3)5(7,8)9/h1-2,10H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IJPQOTJVOPWQSW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC=C1Br)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3BrF3N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.98 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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